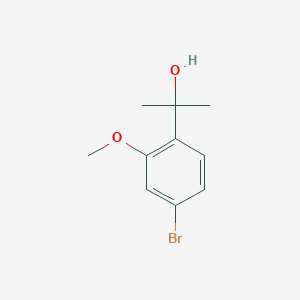

2-(Bromomethyl)morpholine hydrobromide

Overview

Description

Scientific Research Applications

Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) described a novel method to synthesize cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a key intermediate for producing various morpholine derivatives. This method involves transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively using bromine, which is a crucial step for synthesizing different substituted morpholines like 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).

Medicinal Chemistry of Morpholines

Rekka and Kourounakis (2010) explored the synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, exhibiting a range of biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. These were synthesized using reactions involving aryl-bromomethyl-ketone and have potential applications in drug development (Rekka & Kourounakis, 2010).

Crystal and Molecular Structure Analysis

The structural analysis of morpholine biguanide hydrobromide by Handa and Saha (1973) provided insights into its molecular structure, contributing to a deeper understanding of its chemical characteristics. This analysis is essential for developing applications in various scientific fields (Handa & Saha, 1973).

Synthesis of Trisubstituted Morpholine Derivatives

Zhou, Zhou, and Yeung (2012) developed an efficient synthesis method for 2,2,6-trisubstituted morpholine. This method involves a multicomponent process, including the use of epichlorohydrin and N-bromosuccinimide, showcasing the versatility of bromomethyl morpholine in synthesizing complex morpholine derivatives (Zhou, Zhou, & Yeung, 2012).

Pharmacological Evaluation of Antidepressant Activity

Sarapultsev et al. (2016) evaluated the antidepressant activity of a morpholine-based compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide. The study highlights the potential of morpholine derivatives in developing treatments for psychiatric disorders (Sarapultsev et al., 2016).

Process Preparation in Pharmaceutical Synthesis

Gao Jian-rong (2004) studied the synthesis of moclobemide, a pharmaceutical product, using a process that involves morpholine and 2-bromo-ethanamine hydrobromide. This research underscores the significance of bromomethyl morpholine in pharmaceutical manufacturing (Gao Jian-rong, 2004).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)morpholine hydrobromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound acts as a substrate for these enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, this compound can interact with nucleophilic amino acids in proteins, leading to covalent modifications that can alter protein function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific context and target. For example, the compound can inhibit the activity of certain proteases by modifying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with DNA and chromatin-associated proteins, leading to alterations in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have subtle effects on cellular processes and overall physiology. At higher doses, it can induce significant changes, including toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These dose-dependent effects highlight the importance of careful dosage selection and monitoring in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH and FAD, which are essential for the activity of certain enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. This transport and distribution are crucial for the compound’s activity and function, as they determine its localization and accumulation within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can be directed to the nucleus, where it can interact with DNA and chromatin-associated proteins, influencing gene expression and chromatin structure. Additionally, it can localize to the endoplasmic reticulum or mitochondria, where it can participate in metabolic processes and signaling pathways .

Properties

IUPAC Name |

2-(bromomethyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTRYZDHNDQZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)